Crystallographic Conformation: Phenyl-Pyridazine Dihedral Angle Differentiation from the 2,6-Dichlorobenzyl N-Alkylated Analog
Single-crystal X-ray diffraction reveals that 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (Compound I) adopts a substantially different conformation compared to its closest co-crystallized analog, methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate (Compound II). In Compound I, the 6-phenyl ring is twisted 46.69(9)° relative to the pyridazine plane, whereas in Compound II the corresponding phenyl-pyridazine dihedral angle is only 21.76(18)°—a 2.14-fold difference [1]. Meanwhile, the benzyl-phenyl ring orientation relative to the pyridazine core is nearly identical between the two compounds (78.31(10)° for I vs. 79.61(19)° for II), indicating that conformational divergence is localized to the 6-phenyl region [1]. The C=O bond length in I is 1.243(2) Å versus 1.229(5) Å in II; C1-N1 and C11-N2 bond lengths in I are 1.363(2) and 1.304(2) Å respectively, compared to 1.388(5) and 1.299(4) Å in II, reflecting differences in electron delocalization arising from N-alkylation [1].
| Evidence Dimension | 6-Phenyl ring to pyridazine core dihedral angle (degrees) |
|---|---|
| Target Compound Data | 46.69(9)° |
| Comparator Or Baseline | Compound II (methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate): 21.76(18)° |
| Quantified Difference | 2.14-fold larger twist in target (Δ = 24.93°) |
| Conditions | Single-crystal X-ray diffraction at 296 K; Mo Kα radiation; monoclinic P2₁/c space group for both compounds |
Why This Matters
The 2.14-fold difference in phenyl-pyridazine dihedral angle directly affects the molecular shape presented to biological targets, meaning computational docking models, pharmacophore hypotheses, or SAR series built on the N-alkylated analog cannot be transferred to the 4-benzyl-4,5-dihydro scaffold without experimental validation.
- [1] Dadou, S., Kansiz, S., Daoui, S., Saddik, R., Dege, N., Karrouchi, K. & Benchat, N. (2019). Acta Crystallographica Section E: Crystallographic Communications, E75, 1679-1684. DOI: 10.1107/S2056989019013707 View Source
